Levodopa - 59-92-7

Levodopa

Catalog Number: EVT-273342
CAS Number: 59-92-7
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levodopa, chemically known as L-3,4-dihydroxyphenylalanine, is an amino acid naturally produced by plants and animals. [] In scientific research, Levodopa serves as a crucial tool for studying the dopaminergic system, particularly in the context of Parkinson's disease (PD). [] It acts as a precursor to dopamine, a neurotransmitter vital for motor control, motivation, and reward. []

Molecular Structure Analysis
  • Decarboxylation: Levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily in the brain and peripheral tissues. [, , ] This reaction necessitates the co-administration of AADC inhibitors like carbidopa or benserazide to prevent peripheral dopamine production and enhance Levodopa's availability in the brain. [, ]
  • O-methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of Levodopa into 3-O-methyldopa, a metabolite less toxic than Levodopa. [] This reaction plays a role in regulating Levodopa levels and toxicity. []
  • Auto-oxidation: Levodopa can auto-oxidize, forming reactive oxygen species potentially contributing to its toxicity. [] The presence of COMT mitigates this by converting Levodopa to the less toxic 3-O-methyldopa. []
Mechanism of Action
  • Dopamine Replacement: By crossing the blood-brain barrier and undergoing decarboxylation into dopamine, Levodopa replenishes depleted dopamine levels in the striatum of PD patients. [, , ] This replenishment restores dopaminergic neurotransmission, alleviating motor symptoms. [, , ]
Applications
  • Parkinson's Disease Research: Levodopa remains central to PD research, contributing to investigations into:
    • Disease Progression: Monitoring patient responses to Levodopa helps understand disease progression and develop models for motor symptom fluctuations. [, , , ]
    • Motor Complications: Research investigates the mechanisms of Levodopa-induced motor complications like dyskinesia and “on-off” fluctuations, seeking strategies for mitigation. [, , , , ]
    • Novel Treatment Strategies: Levodopa serves as a benchmark for evaluating novel therapies and drug delivery systems, including those aiming for sustained dopamine delivery and reduced side effects. [, , , , , , ]
  • Brain Function and Plasticity: Levodopa studies contribute to understanding:
    • Basal Ganglia-Cerebellum Connectivity: Research explores how Levodopa modulates connectivity within the basal ganglia-cerebellum network, providing insights into brain plasticity in PD. []
    • Neural Activity in Motor Regions: Levodopa's influence on brain activity during motor tasks sheds light on motor control mechanisms and potential asymmetries in PD. []
    • Dopamine Receptor Sensitivity: Studying Levodopa-induced changes in dopamine receptor sensitivity aids in understanding the development of motor complications and potential treatment targets. []
Future Directions
  • Personalized Medicine: Investigating the role of genetic variations in enzymes like MAO-B and COMT in predicting individual responses to Levodopa therapy. [, ] This could pave the way for personalized treatment strategies.
  • Non-motor Symptoms: Exploring Levodopa's impact on non-motor symptoms like cognitive impairment, mood disorders, and sleep disturbances in PD. [, , , ]
  • Drug Delivery Systems: Developing innovative drug delivery systems for Levodopa, such as nanoparticles and intestinal gels, to achieve more sustained dopamine levels, improve bioavailability, and minimize motor complications. [, , , , ]
  • Neuroprotective Strategies: Investigating whether Levodopa, potentially in combination with other agents, possesses neuroprotective properties to slow down or halt the progression of PD. [, , ]

Carbidopa

Compound Description: Carbidopa is a decarboxylase inhibitor that does not cross the blood-brain barrier and is used in conjunction with levodopa to increase its bioavailability and reduce side effects. [, , , ] Carbidopa achieves this by inhibiting the conversion of levodopa to dopamine in the peripheral tissues, allowing more levodopa to reach the brain, where it is converted to dopamine. [, , ]

Relevance: Carbidopa is often co-administered with levodopa in the treatment of Parkinson's disease due to its ability to improve levodopa pharmacokinetics and reduce peripheral side effects. [, , , ] This combination therapy allows for lower doses of levodopa to be used, leading to improved tolerability and potentially reducing the risk of long-term motor complications. [, ]

Benserazide

Compound Description: Benserazide, similar to carbidopa, is an aromatic L-amino acid decarboxylase inhibitor that improves the bioavailability of levodopa in the central nervous system. [] It works by inhibiting the same enzyme as carbidopa, preventing the peripheral conversion of levodopa to dopamine. []

Relevance: Benserazide, like carbidopa, is used in conjunction with levodopa to enhance its therapeutic effects in treating Parkinson's disease. [] While generally considered clinically equivalent to carbidopa, some research suggests differences in their pharmacokinetic profiles and potential impacts on motor complications. []

Entacapone

Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor that prolongs the elimination half-life of levodopa. [, ] This mechanism results in a more stable and prolonged dopaminergic stimulation in the brain. [, ]

Relevance: Entacapone is used as an adjunct therapy to levodopa in Parkinson’s disease patients experiencing motor fluctuations. [, ] By inhibiting COMT, entacapone enhances the effectiveness of levodopa, increasing “on-time” and improving functionality. []

Dopamine

Compound Description: Dopamine is a neurotransmitter synthesized from levodopa in the brain. [, ] It plays a crucial role in motor control, and its depletion in the substantia nigra is a hallmark of Parkinson's disease. [, ]

Relevance: Levodopa serves as a prodrug for dopamine, effectively delivering dopamine to the brain to alleviate Parkinson's disease symptoms. [, ] The therapeutic effect of levodopa is attributed to its conversion to dopamine in the brain, compensating for the dopamine deficiency. [, ]

3-O-Methyldopa (3-OMD)

Compound Description: 3-O-Methyldopa (3-OMD) is a major metabolite of levodopa formed through the action of the enzyme catechol-O-methyltransferase (COMT). [, , , ] While 3-OMD itself is not toxic to neuronal cells, its formation reduces the amount of levodopa available for conversion to dopamine. []

Relevance: The formation of 3-OMD from levodopa highlights the role of COMT in levodopa metabolism and the potential for COMT inhibitors like entacapone to enhance levodopa availability. [, , , ] By inhibiting COMT, the formation of 3-OMD is reduced, thereby increasing the amount of levodopa available for conversion to dopamine. [, , , ]

S-Adenosylmethionine (SAM)

Compound Description: S-Adenosylmethionine (SAM) acts as a methyl donor in the metabolism of levodopa by the COMT enzyme. [] While SAM is naturally present in the body, high doses of SAM have been linked to Parkinsonian-like symptoms in rodents. []

Relevance: The interaction between levodopa and SAM highlights a potential mechanism for the reduced efficacy of levodopa over long-term treatment. [] The study suggests a rebound increase in SAM production after levodopa intake, potentially counteracting its antiparkinsonian effects over time. []

XP21279

Compound Description: XP21279 is a levodopa prodrug designed to overcome the pharmacokinetic limitations of conventional levodopa formulations. [] It is actively absorbed in the gastrointestinal tract and rapidly converted to levodopa. []

Relevance: XP21279 aims to provide more continuous levodopa exposure and reduce motor fluctuations associated with the short half-life of levodopa. [] This prodrug approach may lead to more consistent therapeutic effects and improved management of Parkinson’s disease. []

Ropinirole

Compound Description: Ropinirole is a dopamine D2-receptor agonist used as an alternative or adjunct therapy to levodopa in Parkinson's disease. [] It directly stimulates dopamine receptors in the brain, mimicking the effects of dopamine. []

Foslevodopa/Foscarbidopa

Compound Description: Foslevodopa/foscarbidopa is a prodrug formulation of levodopa/carbidopa delivered subcutaneously. [] This delivery method provides continuous dopaminergic stimulation and potentially reduces motor fluctuations associated with oral levodopa. []

Relevance: Foslevodopa/foscarbidopa represents an alternative to levodopa/carbidopa intestinal gel (LCIG) for continuous dopaminergic stimulation. [] Its subcutaneous delivery may offer practical advantages for some patients, though further research is needed to compare their long-term efficacy and safety. []

Pramipexole

Compound Description: Pramipexole is a D‐2/D‐3 agonist that, like ropinirole, acts directly on dopamine receptors. [] It is used both as monotherapy and in combination with levodopa to manage Parkinson's disease symptoms. []

Relevance: Combining pramipexole with levodopa is suggested to potentially manage motor symptoms effectively while minimizing levodopa-induced dyskinesia. [] This approach highlights the potential of combining different dopaminergic agents to optimize treatment strategies. []

Properties

CAS Number

59-92-7

Product Name

Levodopa

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1

InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Solubility

5mM
0.03 M
5 mg/mL at 20 °C
Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate
In water, 5,000 mg/l @ 20 °C
5.0 mg/mL

Synonyms

3 Hydroxy DL tyrosine
3,4 Dihydroxyphenylalanine
3,4-Dihydroxyphenylalanine
3-Hydroxy-DL-tyrosine
beta Hydroxytyrosine
beta-Hydroxytyrosine
Dihydroxyphenylalanine
Dihydroxyphenylalanine Hydrochloride, (2:1)
Dopa

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.